molecular formula C10H11BrClNO3S B5700426 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine

4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine

Cat. No.: B5700426
M. Wt: 340.62 g/mol
InChI Key: MZIZZFZICXRNSL-UHFFFAOYSA-N
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Description

4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that exhibits a range of biochemical and physiological effects. In

Scientific Research Applications

4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine has been studied for its potential applications in various scientific fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which is a target for the treatment of various diseases such as glaucoma, epilepsy, and cancer.

Mechanism of Action

The mechanism of action of 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine is not fully understood, but it is thought to involve the inhibition of enzyme activity through the formation of a covalent bond with the enzyme's active site. This compound has been shown to exhibit a high degree of selectivity for certain enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, this compound has also been shown to exhibit anti-inflammatory and anti-tumor activity. These effects are thought to be mediated through the inhibition of specific signaling pathways, such as the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine in lab experiments is its high degree of selectivity for certain enzymes. This makes it a valuable tool for studying the mechanisms of enzyme function and developing targeted therapies. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine. One potential direction is the development of new targeted therapies for diseases such as glaucoma, epilepsy, and cancer. Another direction is the study of the compound's anti-inflammatory and anti-tumor activity, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxic effects.

Synthesis Methods

The synthesis of 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine involves the reaction of 2-bromo-5-chlorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated to reflux for several hours. The resulting product is then purified by column chromatography to yield the final compound.

Properties

IUPAC Name

4-(2-bromo-5-chlorophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO3S/c11-9-2-1-8(12)7-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIZZFZICXRNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357890
Record name 4-(2-bromo-5-chlorophenyl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-10-1
Record name 4-(2-bromo-5-chlorophenyl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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